molecular formula C13H8NNaO3 B14547025 Sodium 2-hydroxy-9H-carbazole-3-carboxylate CAS No. 61702-45-2

Sodium 2-hydroxy-9H-carbazole-3-carboxylate

Cat. No.: B14547025
CAS No.: 61702-45-2
M. Wt: 249.20 g/mol
InChI Key: QNOFFQTXNHLBPF-UHFFFAOYSA-M
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Description

Sodium 2-hydroxy-9H-carbazole-3-carboxylate is a chemical compound with the molecular formula C13H8NNaO3 It is a derivative of carbazole, a heterocyclic aromatic organic compound

Properties

CAS No.

61702-45-2

Molecular Formula

C13H8NNaO3

Molecular Weight

249.20 g/mol

IUPAC Name

sodium;2-hydroxy-9H-carbazole-3-carboxylate

InChI

InChI=1S/C13H9NO3.Na/c15-12-6-11-8(5-9(12)13(16)17)7-3-1-2-4-10(7)14-11;/h1-6,14-15H,(H,16,17);/q;+1/p-1

InChI Key

QNOFFQTXNHLBPF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)O)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-hydroxy-9H-carbazole-3-carboxylate typically involves the reaction of 2-hydroxy-9H-carbazole with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-hydroxy-9H-carbazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroxy derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Sodium 2-hydroxy-9H-carbazole-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 2-hydroxy-9H-carbazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxycarbazole: A closely related compound with similar chemical properties.

    Carbazole: The parent compound from which sodium 2-hydroxy-9H-carbazole-3-carboxylate is derived.

    9H-Carbazole-3-carboxylic acid: Another derivative with distinct chemical and biological properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its sodium salt form enhances its solubility in water, making it more suitable for various applications compared to its non-sodium counterparts.

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